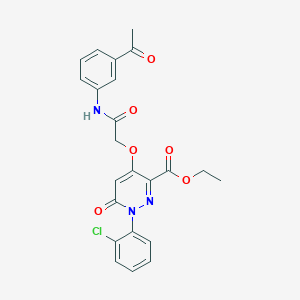

Ethyl 4-(2-((3-acetylphenyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "Ethyl 4-(2-((3-acetylphenyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate" is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivities due to its diverse functional groups and heterocyclic structure. While the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and studied, providing insights into the potential characteristics of the compound .

Synthesis Analysis

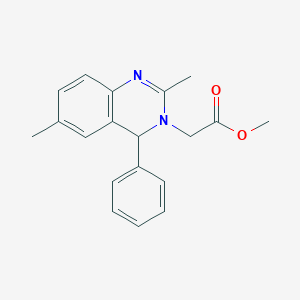

The synthesis of related compounds often involves multi-component reactions that allow for the construction of complex molecules from simpler precursors. For instance, ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates were synthesized via a four-component reaction involving diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile, yielding moderate to high yields . Similarly, ethyl 1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates were synthesized through a three-component reaction . These methods suggest that the target compound could also be synthesized through a multi-step reaction sequence involving the condensation of various building blocks.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as IR, PMR, and mass spectrometry . For example, the structure of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate was studied using HPLC, X-ray, FT-IR, NMR, and MS, providing detailed information on the acetylation products . These techniques would likely be applicable to determine the molecular structure of the compound , revealing the positions of substituents and the overall conformation of the molecule.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through their reactions with various reagents. For instance, ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate underwent reactions with different hydrazines to form a variety of derivatives . The compound of interest, with its multiple reactive sites, including ester, amide, and possibly enolizable ketone groups, would likely undergo a range of chemical transformations, potentially leading to the formation of new heterocyclic systems or functionalized derivatives.

Physical and Chemical Properties Analysis

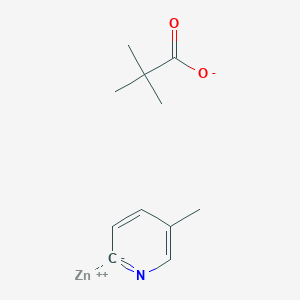

The physical and chemical properties of related compounds have been characterized to some extent. For example, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation demonstrated the influence of reaction conditions on yields and regioselectivity . The properties of the target compound, such as solubility, melting point, and stability, could be inferred from these related studies, although direct experimental data would be necessary for accurate characterization.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Researchers have developed various synthetic routes and methods for creating compounds related to Ethyl 4-(2-((3-acetylphenyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, focusing on their potential as antimicrobial agents. For instance, Desai, Shihora, and Moradia (2007) detailed the synthesis and characterization of new quinazolines, showcasing their potential antimicrobial activities against a range of bacteria and fungi (Desai, Shihora, & Moradia, 2007).

Potential Applications

Antimicrobial Properties

The synthesis of novel compounds often leads to the discovery of potential antimicrobial properties. As reported by Desai et al., new quinazoline derivatives have been tested for their antibacterial and antifungal activities, indicating the broader implications of similar compounds in combating microbial resistance and infections.

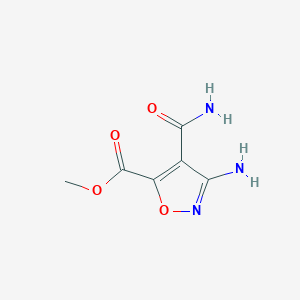

Chemical Reactivity and Derivatives

The reactivity of such compounds with various reagents opens pathways to a wide array of chemical derivatives, offering insights into novel drug design and development strategies. For example, the synthesis of 2,3-dicyanopyrazine and ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives from ethyl aroylpyruvates (Moloudi, Kabirifard, Piri, & Naghizadeh, 2018) demonstrates the versatility of these compounds in generating new chemical entities (Moloudi, Kabirifard, Piri, & Naghizadeh, 2018).

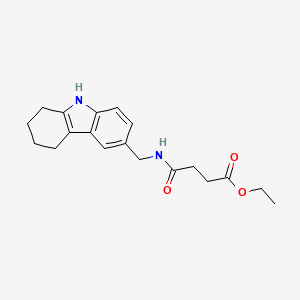

Synthetic Pathways

The exploration of synthetic pathways for related compounds also sheds light on novel methods for creating complex molecules, potentially useful in various fields such as material science, chemistry, and pharmacology. For instance, the efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation (Machado et al., 2011) highlights advancements in synthetic efficiency and methodology (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).

Propiedades

IUPAC Name |

ethyl 4-[2-(3-acetylanilino)-2-oxoethoxy]-1-(2-chlorophenyl)-6-oxopyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3O6/c1-3-32-23(31)22-19(12-21(30)27(26-22)18-10-5-4-9-17(18)24)33-13-20(29)25-16-8-6-7-15(11-16)14(2)28/h4-12H,3,13H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPMJFIZTMQFIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2)C(=O)C)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-((3-acetylphenyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Methylphenyl)-4-oxo-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]butanoic acid](/img/structure/B2510972.png)

![1-Isopropyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2510976.png)

![4-N-(4-chlorophenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2510977.png)

![[4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2510980.png)

![ethyl 6-(acetyloxy)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B2510981.png)

![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride](/img/structure/B2510986.png)